molecular formula C10H9NO2 B1213396 1H-Indole-1-acetic acid CAS No. 24297-59-4

1H-Indole-1-acetic acid

Cat. No.: B1213396
CAS No.: 24297-59-4
M. Wt: 175.18 g/mol
InChI Key: WQJFIWXYPKYBTO-UHFFFAOYSA-N
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Description

Indole-1-acetic acid is an indolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an indol-1-yl group. It is a monocarboxylic acid and an indolyl carboxylic acid. It derives from an acetic acid.

Scientific Research Applications

Absorption and Fluorescence

IAA is used in studying absorption and fluorescence spectra. It's a plant growth regulator and experimental cancer therapeutic. Variations in IAA structure, like ring-substituted derivatives, show different absorbance and fluorescence properties, which are crucial for understanding its biological activity (Carić et al., 2004).

Antibacterial and Antifungal Activities

New 1H-Indole derivatives synthesized from IAA have been explored for their antimicrobial properties. These derivatives show significant antibacterial and antifungal activities, indicating IAA's potential as a scaffold for developing new antimicrobials (Research Article, 2020).

Inhibition of Cell Growth

IAA's photooxidation products can inhibit cell growth in organisms like Schizosaccharomyces pombe and Escherichia coli, suggesting its relevance in studies related to growth inhibition (Fukuyama & Moyed, 1964).

Mass Spectral Analysis

IAA has been used as an internal standard in quantitative mass spectral analysis for determining its levels in plants, such as in Lemna gibba G-3 (Cohen, Baldi, & Slovin, 1986).

Tagged and Carrier-linked Auxin

IAA derivatives have been used to create novel research tools like immobilized and carrier-linked forms of IAA. These tools can be used for biochemical tagging or creating molecular probes (Ilić et al., 2005).

Auxin Metabolites in Plant Growth

IAA and its metabolites play a crucial role in plant growth regulation. Studies have identified various indole compounds as endogenous constituents in plants like peas, which are involved in growth processes (Badenoch-Jones et al., 1984).

Plant Hormone Biosynthesis

IAA is a major auxin in plants, and its synthesis from indole-3-acetonitrile by nitrilase is a key process in plant hormone biosynthesis. Understanding this process is essential for comprehending plant growth and development (Kobayashi et al., 1993).

Mechanism of Action

Target of Action

Indol-1-yl-acetic acid, also known as 2-(1H-indol-1-yl)acetic acid or 1H-Indole-1-acetic acid, is a bioactive aromatic compound that binds with high affinity to multiple receptors . It is a plant hormone produced by the degradation of tryptophan in higher plants .

Mode of Action

Indol-1-yl-acetic acid enters the plant cell nucleus and binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), resulting in ubiquitination of Aux/IAA proteins .

Biochemical Pathways

The IAM and IPA pathways are the two most common biosynthetic pathways for Indol-1-yl-acetic acid in microorganisms . In addition, it has been found in very few microorganisms that Indol-1-yl-acetic acid is synthesized through tryptophan-independent pathways, which mainly use indole-3-glycerol phosphate or indole as the main precursors .

Pharmacokinetics

It is known that indole derivatives, both natural and synthetic, show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Result of Action

Indol-1-yl-acetic acid has a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . As all auxins, Indol-1-yl-acetic acid has many different effects, such as inducing cell elongation and cell division with all subsequent results for plant growth and development .

Action Environment

Environmental factors can influence the action of Indol-1-yl-acetic acid. For instance, plants can influence Indol-1-yl-acetic acid levels through both plant and bacterial synthesis and degradation, as well as Indol-1-yl-acetic acid conjugate formation . Additionally, the action of Indol-1-yl-acetic acid can be influenced by the presence of other microorganisms in the environment .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Future research could focus on the conformational properties of 1H-Indole-1-acetic acid and its derivatives . Theoretical studies on the conformational space of the monomeric molecule could help in the rationalization of experimental results .

Biochemical Analysis

Biochemical Properties

1H-Indole-1-acetic acid plays a crucial role in biochemical reactions, particularly in plants. It interacts with several enzymes, proteins, and other biomolecules. For instance, it regulates the activity of type IA topoisomerase, which is involved in the relaxation of negatively supercoiled DNA . Additionally, this compound interacts with DNA, leading to conformational changes commonly induced by intercalating agents . These interactions highlight the compound’s role in modulating genetic and enzymatic activities within cells.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces cell elongation and division, which are critical for plant growth and development . At the cellular level, it stimulates cambium cell division, while at the organ and whole-plant levels, its effects range from the seedling stage to fruit maturation . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, thereby playing a pivotal role in plant physiology.

Molecular Mechanism

The molecular mechanism of this compound involves its entry into the plant cell nucleus, where it binds to a protein complex composed of a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). This binding results in the ubiquitination of Aux/IAA proteins, leading to their degradation and subsequent activation of auxin response factors (ARFs) that regulate gene expression . This mechanism underscores the compound’s role in modulating gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can cause uncontrolled growth when present in high concentrations, highlighting the importance of its temporal regulation . Additionally, the compound’s stability and degradation patterns can impact its efficacy in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a mouse model of unpredictable chronic mild stress, administration of 50 mg/kg of this compound for five weeks attenuated depression and anxiety-like behaviors, improved hypothalamus-pituitary-adrenal axis dysfunction, and increased brain-derived neurotrophic factor expression . High doses of the compound may cause adverse effects, such as mutagenicity and potential carcinogenicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can be metabolized via the OxIAA pathway or conjugated to form IAAsp and IAGlu . These metabolic pathways highlight the compound’s role in regulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. For instance, the PIN-FORMED 1 (PIN1) efflux carriers and the B-type ATP-binding cassette transporter family are involved in the transport of this compound . This transport system ensures the proper localization and accumulation of the compound, which is essential for its physiological functions.

Subcellular Localization

This compound is localized in various subcellular compartments, influencing its activity and function. The compound’s subcellular localization is directed by targeting signals and post-translational modifications. For example, the cytoplasmic localization of amidase 1, an enzyme involved in the metabolism of this compound, has been demonstrated using GFP-fusion constructs . This localization is crucial for the compound’s role in regulating cellular processes.

Properties

IUPAC Name

2-indol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJFIWXYPKYBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179023
Record name 1H-Indole-1-acetic acid
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24297-59-4
Record name 1H-Indole-1-acetic acid
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Record name 1H-Indole-1-acetic acid
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Record name Indole-1-acetic acid
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Record name 1H-Indole-1-acetic acid
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Record name (1-Indolyl)acetic Acid
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Synthesis routes and methods I

Procedure details

1H-indole (5.0 g, 42.7 mmol) in anhydrous DMF (10 mL) was added to a suspension of sodium hydride (1.13 g, 46.9 mmol) in anhydrous DMF (20 mL) in a flame dried flask at 0° C. stirred under nitrogen atmosphere. Fifteen minutes after gas evolution had ceased, bromo-acetic acid ethyl ester (5.7 mL, 51.2 mmol) was added and the reaction was heated to 70° C. and stirred under nitrogen. Upon completion (TLC: 50% dichloromethane in heptane), the reaction mixture was quenched with water (50 mL) and extracted with diethyl ether (3×50 mL). The combined extract was washed sequentially with water and brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo. To a solution of crude indol-1-yl-acetic acid ethyl ester (9.37 g, 46.2 mmol) in methanol (20 mL) and THF (80 mL) was added 6N NaOH solution (25 mL). Upon completion (TLC: 10% methanol in dichloromethane), the mixture was acidified with 6N HCl solution to pH 2, and extracted with ethyl acetate (3×75 mL). The combined extract was washed sequentially with water and brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo to yield the crude titled compound as a light brown solid. 1H NMR (DMSO-d6, 300 MHz) δ 7.51 (1H, dd, J=8, 1 Hz, Ar—H), 7.35 (1H, dd, J=8, 1 Hz, Ar—H), 7.30 (1H, d, J=3 Hz, Ar—H), 7.09 (1H, td, J=7.5, 1 Hz, Ar—H), 6.99 (1H, td, J=7.5, 1 Hz, Ar—H), 6.41 (1H, dd, J=3, 1 Hz, Ar—H), 4.99 (2H, s, CH2).
Quantity
0 (± 1) mol
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5 g
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1.13 g
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10 mL
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20 mL
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5.7 mL
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9.37 g
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25 mL
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20 mL
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80 mL
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Synthesis routes and methods II

Procedure details

To a solution of ethyl 2-bromoacetate (25 g, 0.15 mole) and indole (11.7 g, 0.1 mole) in 100 ml of benzene is added a solution of sodium hydroxide (25 g, 0.626 mole) in 50 ml of water. To the obtained mixture is added tetra-n-butylammonium bromide (1.6 g, 0.5 mmole). The mixture is stirred at 25° C. for 16 hours. The aqueous phase is acidified to pH 3. The organic phase is separated, dried and evaporated to give the title compound in 92% yield. NMR (DMSO-D6) ppm (δ) 5.05 (s, 2); 6.50 (d, 1), 6.9-7.8 (m, 5).
Quantity
25 g
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11.7 g
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25 g
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100 mL
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50 mL
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1.6 g
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Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Indol-1-yl-acetic acid?

A1: Indol-1-yl-acetic acid has the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol.

Q2: Is there spectroscopic data available for Indol-1-yl-acetic acid?

A: Yes, researchers commonly use techniques like IR, 1H NMR, 13C NMR, and mass spectrometry to characterize newly synthesized Indol-1-yl-acetic acid derivatives. []

Q3: Does the structure of Indol-1-yl-acetic acid lend itself to forming complexes?

A: Yes. Research demonstrates that Indol-1-yl-acetic acid can form inclusion complexes with cyclodextrins like α-CD, β-CD, γ-CD, and HP-β-CD. These complexes show improved solubility and dissolution rates. [] Furthermore, Indol-1-yl-acetic acid can also form complexes with hydrotalcite in methanol. []

Q4: How does modifying the structure of Indol-1-yl-acetic acid affect its activity as a PPAR agonist?

A: Research indicates that the distance between the acidic group and the linker region in Indol-1-yl-acetic acid derivatives is crucial for their potency as PPAR agonists, especially when bound to the PPARγ protein. A hydrophobic tail on the molecule enhances interaction with PPARγ, leading to increased activity. []

Q5: Have any specific structural modifications shown promise in enhancing the activity of Indol-1-yl-acetic acid derivatives?

A: Yes. For example, the introduction of a 5-benzyloxy substituent on Indol-1-yl-acetic acid resulted in a compound with submicromolar and low micromolar IC50 values for rat and human aldose reductase, respectively. [] This modification also conferred PPARγ ligand activity, suggesting its potential as a lead compound for multi-target diabetes therapies.

Q6: What are some of the key biological targets of Indol-1-yl-acetic acid derivatives?

A6: Indol-1-yl-acetic acid derivatives have been investigated for their activity against various targets, including:

  • sPLA2: Indol-1-yl-acetic acid derivatives, specifically 1H-indole-1-acetamide, 1H-indole-1-acetic acid hydrazide, and 1H-indol-1-glyoxylamides, show potential for treating sepsis by inhibiting sPLA2. []
  • Plasminogen Activator Inhibitor-1 (PAI-1): Some Indol-1-yl-acetic acid derivatives have been identified as potential inhibitors of PAI-1. [, ]
  • Aldose Reductase: Certain derivatives, such as [5-(benzyloxy)-1H-indol-1-yl]acetic acid, demonstrate potent inhibition of aldose reductase, a key enzyme involved in diabetic complications. []
  • PPARs: Indol-1-yl-acetic acid derivatives have shown promise as PPAR agonists, particularly for PPARγ, a target for treating metabolic disorders like diabetes. []
  • S1P1 Receptor: Several studies highlight the potential of modified Indol-1-yl-acetic acid structures as S1P1 receptor modulators. These compounds are being investigated for treating autoimmune diseases, inflammatory disorders, and conditions affecting vascular integrity. [, ]
  • CRTH2 Receptor: Specific Indol-1-yl-acetic acid derivatives demonstrate antagonistic activity against the CRTH2 receptor, a target for treating asthma and other inflammatory diseases. [, , ]
  • HCV RNA-Dependent RNA Polymerase (RdRp): A derivative, [(1R)-5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyano[3,4-b]indol-1-yl] acetic acid (HCV-371), exhibits potent inhibitory activity against HCV RdRp, showing potential as an anti-HCV agent. []
  • Pantothenate Synthetase: Numerous studies have investigated Indol-1-yl-acetic acid derivatives as inhibitors of pantothenate synthetase, an enzyme crucial for Mycobacterium tuberculosis survival. [, , , , , , ]

Q7: Are there any known antifungal applications of Indol-1-yl-acetic acid derivatives?

A: Yes. Researchers have explored the antifungal potential of gramine-bearing 1,2,4-triazole derivatives synthesized from Indol-1-yl-acetic acid. These compounds showed promising antifungal activity against various microorganisms. []

Q8: Has Indol-1-yl-acetic acid been studied in the context of cancer?

A: While not a primary focus, some research suggests potential applications. One study investigated a curcumin derivative linked to Indol-1-yl-acetic acid, (2‐(3‐{(1E)‐{(E)‐3‐(4‐hydroxy‐3‐methoxybenzylidene)‐2‐oxocyclohexylidene)methyl)‐1H‐indol‐1‐yl)acetic acid} (MOMI-1), for its antiproliferative effects on lung cancer cells. []

Q9: How stable is Indol-1-yl-acetic acid under different conditions?

A: While specific stability data for the parent compound may vary, research focuses on improving the formulation and stability of its derivatives. For instance, amorphous forms of certain derivatives have demonstrated enhanced stability. [, ]

Q10: What strategies are employed to improve the solubility and bioavailability of Indol-1-yl-acetic acid derivatives?

A: Several approaches are utilized, including:* Inclusion Complexation: Forming inclusion complexes with cyclodextrins is a common strategy to enhance the solubility and dissolution rate of poorly soluble Indol-1-yl-acetic acid derivatives. []* Salt Formation: Researchers are exploring the formation of various salts, like potassium, sodium, ammonium, and others, to enhance the solubility and bioavailability of these compounds. []

Q11: What is known about the toxicity profile of Indol-1-yl-acetic acid and its derivatives?

A: Toxicity and safety data are primarily available for specific derivatives and not the parent compound itself. For example, research on AZD1981, a DP2 receptor antagonist derived from Indol-1-yl-acetic acid, is currently underway to assess its safety and efficacy in clinical settings for treating asthma. []

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